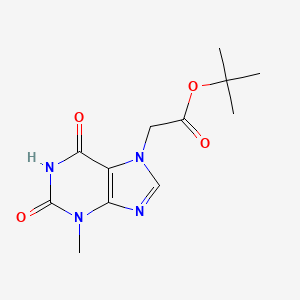

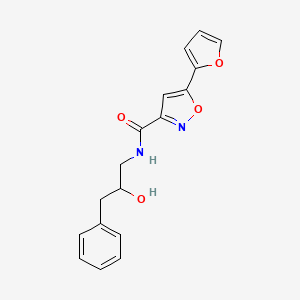

5-甲基-N-(3-(6-氧代吡啶-1(6H)-基)丙基)异噁唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" involves various chemical strategies. One approach is the one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles, leading to a mixture of isomers in variable ratios (Martins et al., 2002). Additionally, isoxazolopyridazinones can be synthesized from functionalized vinyl sulfoxides, showcasing the versatility of synthetic routes for such compounds (Ruano et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide" is characterized by isoxazole and pyridazinone moieties. These structures are crucial for the compound's chemical behavior and interactions. Isoxazolines from cycloaddition reactions and their rearrangements offer insights into the complex molecular structure of these compounds (Coşkun & Çetin, 2009).

Chemical Reactions and Properties

The chemical reactions involving compounds with isoxazole and pyridazinone rings include cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity is influenced by the electronic nature of the substituents and the ring strain of the isoxazole moiety. For example, the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones from vinyl sulfoxides involves nitrile oxides and hydrazine hydrate, highlighting the compound's versatility in chemical transformations (Ruano et al., 2002).

科学研究应用

泰莫唑胺在进行性低级别胶质瘤患者中的II期试验

泰莫唑胺是一种化疗药物,在生理条件下转化为活性甲基化剂,研究其在治疗进行性低级别胶质瘤中的有效性。这项II期试验显示了61%的客观反应率(24%完全反应和37%部分反应),表明泰莫唑胺作为低级别胶质瘤治疗选择的潜力,值得进一步评估这种药物对这些肿瘤的治疗(Quinn et al., 2003)。

NSC-45388治疗儿童实体肿瘤

5-(3,3-二甲基-1-三唑基)咪唑-4-甲酸酰胺(NSC-45388)被用于治疗对常规疗法具有抗药性的儿童各种实体肿瘤。该研究突出了该药物作为单一药物在晚期神经母细胞瘤和横纹肌肉瘤患儿中的最小但明确的活性,暗示其在联合治疗中的潜力(Finklestein et al., 1975)。

GSK1322322代谢和排泄的研究

GSK1322322是一种肽酶脱甲基酶抑制剂抗生素,研究了其在健康人体内的代谢和排泄,展示了Entero-Test在胆汁采样中的实用性。这项研究为了解药物代谢和了解药代动力学特征对于开发有效治疗方案的重要性提供了见解(Mamaril-Fishman et al., 2014)。

人类中毒丙唑唑类杀菌剂

一项关于人类中毒丙唑,一种广谱唑类杀菌剂的研究强调了了解化学化合物的毒理学特征的重要性。这类研究对于制定意外暴露情况下的安全协议和治疗方案至关重要(Chen et al., 2013)。

抗癫痫药物D2624的药代动力学和代谢

新型抗癫痫药物N-(2,6-二甲基苯基)-5-甲基-3-异噁唑甲酰胺(D2624)在大鼠和人体内的药代动力学和代谢研究。了解这类化合物的代谢途径和药代动力学对于药物开发至关重要,确保其疗效和安全性(Martin et al., 1997)。

属性

IUPAC Name |

5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-9-8-10(15-19-9)12(18)13-5-3-7-16-11(17)4-2-6-14-16/h2,4,6,8H,3,5,7H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEFNMZKCNUBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)